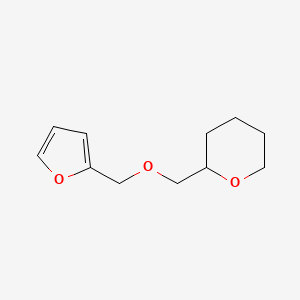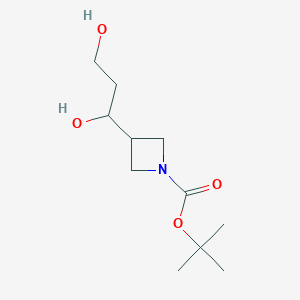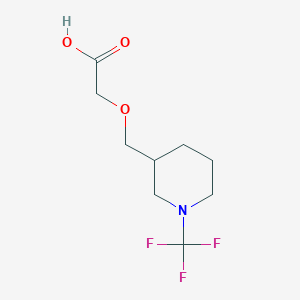![molecular formula C15H11ClN2O4S B13961181 N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. Metal-free synthetic routes have been explored to reduce the environmental impact and production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological pathways . For example, it may inhibit the activity of bromodomain-containing proteins, which play a role in gene transcription regulation .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]isoxazol-3-yl-acetyl derivatives: These compounds share the isoxazole ring structure and have similar biological activities.
4-Chloro-benzenesulfonamide derivatives: These compounds contain the sulfonamide group and exhibit similar chemical reactivity.
Uniqueness
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide is unique due to its specific combination of the isoxazole ring and sulfonamide group, which imparts distinct biological activities and chemical properties .
Propiedades
Fórmula molecular |
C15H11ClN2O4S |
|---|---|
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
2-(1,2-benzoxazol-3-yl)-N-(4-chlorophenyl)sulfonylacetamide |
InChI |
InChI=1S/C15H11ClN2O4S/c16-10-5-7-11(8-6-10)23(20,21)18-15(19)9-13-12-3-1-2-4-14(12)22-17-13/h1-8H,9H2,(H,18,19) |
Clave InChI |
XFHNQTCAATYAGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)


![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)









